
1H-Pyrazol-4-carbaldehyd
Übersicht
Beschreibung
1H-pyrazole-4-carbaldehyde, also known as 4-hydroxy-1-pyrazolcarbaldehyde, is a naturally occurring organic compound with a molecular formula of C4H4N2O. It is an important intermediate in the synthesis of various heterocyclic compounds, such as pyrazoles, imidazoles, and triazoles. It is widely used in the pharmaceutical industry for the synthesis of drugs, such as antipsychotics, antifungals, and antibiotics.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffforschung
1H-Pyrazol-4-carbaldehyd hat eine breite Palette von Anwendungen in der medizinischen Chemie und Wirkstoffforschung . Es wird als Gerüst bei der Synthese von bioaktiven Chemikalien verwendet . Der Pyrazolkern wird mit verschiedenen Strategien synthetisiert, wie z. B. dem Mehrkomponentenansatz, Dipolarcycloadditionen, Cyclokondensation von Hydrazin mit dem Carbonylsystem .
Agrochemie
Im Bereich der Agrochemie wurde festgestellt, dass this compound und seine Derivate herbizide Eigenschaften aufweisen .
Koordinationschemie
This compound spielt eine bedeutende Rolle in der Koordinationschemie . Es wird bei der Synthese komplexer Verbindungen mit Metallen verwendet .
Organometallchemie
In der Organometallchemie wird this compound bei der Synthese von organometallischen Verbindungen verwendet .
Antimikrobielle Aktivität
This compound und seine Derivate haben antimikrobielle Aktivität gezeigt . Einige aus ihm synthetisierte Verbindungen haben eine wachstumshemmende Aktivität bei MIC-Werten von 4,8, 5,1 bzw. 4,0 μg/ml gezeigt .
Antioxidative Aktivität
Aus this compound synthetisierte Verbindungen haben eine bemerkenswerte antioxidative Aktivität gezeigt
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and synthesizing structurally diverse pyrazole derivatives is highly desirable . Future research is needed to fully understand the compound’s properties and potential applications.
Eigenschaften
IUPAC Name |
1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-3-4-1-5-6-2-4/h1-3H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGBDJBDJXZTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408613 | |
| Record name | 1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35344-95-7 | |
| Record name | 1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H)-Pyrazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1H-pyrazole-4-carbaldehyde?
A: The molecular formula of 1H-pyrazole-4-carbaldehyde is C4H4N2O, and its molecular weight is 96.09 g/mol. []
Q2: What are the key spectroscopic characteristics of 1H-pyrazole-4-carbaldehyde?
A2: 1H-pyrazole-4-carbaldehyde exhibits characteristic spectroscopic data:
- IR Spectroscopy: A strong absorption band around 1680-1700 cm-1, indicating the presence of the aldehyde carbonyl group (C=O). [, , ]
- 1H NMR Spectroscopy: Distinct signals for the aldehyde proton around 9-10 ppm and the aromatic protons of the pyrazole ring in the range of 7-8 ppm. [, , , ]
- 13C NMR Spectroscopy: Characteristic signals for the aldehyde carbon around 180-190 ppm and the pyrazole ring carbons in the range of 120-150 ppm. [, , , ]
- Mass Spectrometry: A molecular ion peak (M+) at m/z 96, confirming its molecular weight. [, , ]
Q3: What are the common synthetic routes to 1H-pyrazole-4-carbaldehyde?
A3: 1H-Pyrazole-4-carbaldehyde can be synthesized through various methods, including:
- Vilsmeier-Haack Reaction: This widely employed method involves treating suitable precursors like acetophenone hydrazones with the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride). This reaction enables the introduction of an aldehyde group at the desired position of the pyrazole ring. [, , , , ]
- Formylation Reactions: Direct formylation of pyrazole derivatives using formylating agents like N-formylmorpholine or ethyl formate in the presence of strong bases can also yield 1H-pyrazole-4-carbaldehyde. []
Q4: What are the typical reactions involving 1H-pyrazole-4-carbaldehyde?
A4: 1H-Pyrazole-4-carbaldehyde, with its aldehyde functionality, readily undergoes various reactions, including:
- Knoevenagel Condensation: This reaction allows for the formation of α,β-unsaturated carbonyl compounds by reacting 1H-pyrazole-4-carbaldehyde with compounds containing an active methylene group. These products are important intermediates in organic synthesis and can be further transformed into a variety of heterocyclic systems. [, ]
- Reductive Amination: This reaction involves the conversion of the aldehyde group to an amine via imine formation and subsequent reduction. This transformation is particularly useful for introducing diverse amine substituents onto the pyrazole scaffold. []
- Oxime Formation: Reacting 1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride yields the corresponding oxime derivative. Oximes are valuable intermediates in organic synthesis and can be transformed into various functional groups, including amines, amides, and nitriles. [, ]
- Cyclization Reactions: The aldehyde group in 1H-pyrazole-4-carbaldehyde can participate in cyclization reactions with various bifunctional reagents, leading to the formation of fused heterocyclic systems like pyrazolopyridines, pyrazolopyrimidines, and others. [, ]
Q5: What are the potential applications of 1H-pyrazole-4-carbaldehyde and its derivatives?
A5: 1H-Pyrazole-4-carbaldehyde derivatives exhibit a broad spectrum of potential applications, particularly in medicinal chemistry, due to the diverse biological activities associated with the pyrazole scaffold:
- Antimicrobial Agents: Several studies highlight the antimicrobial potential of 1H-pyrazole-4-carbaldehyde derivatives against various bacterial and fungal strains. [, , , , ]
- Anti-Inflammatory Agents: Derivatives of 1H-pyrazole-4-carbaldehyde have shown promise as potential anti-inflammatory agents. [, ]
- Insecticidal Activity: Research indicates promising insecticidal activity for certain 1H-pyrazole-4-carbaldehyde oxime derivatives. []
- Membrane Modification: Chitosan derivatives incorporating 1H-pyrazole-4-carbaldehyde have been explored for enhancing the performance of polysulfone membranes. []
Q6: How do structural modifications of 1H-pyrazole-4-carbaldehyde affect its biological activity?
A6: Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the pyrazole ring and the aldehyde moiety influence the biological activity of 1H-pyrazole-4-carbaldehyde derivatives.
- Substitution at the 1-Position: Introducing various aryl or heteroaryl groups at the 1-position of the pyrazole ring significantly affects the compound's lipophilicity, solubility, and potential interactions with biological targets, thereby influencing its overall activity and selectivity. [, , , ]
- Substitution at the 3-Position: Modifying the 3-position of the pyrazole ring with different aryl, heteroaryl, or alkyl groups can modulate the electronic properties of the pyrazole ring, affecting its ability to interact with target enzymes or receptors and influencing its biological activity. [, , ]
- Modifications of the Aldehyde Group: Transforming the aldehyde group into other functionalities like oximes, hydrazones, or substituted amines can significantly impact the compound's pharmacodynamic and pharmacokinetic properties, leading to variations in potency, selectivity, and metabolic stability. [, , ]
Q7: How is computational chemistry used in research on 1H-pyrazole-4-carbaldehyde?
A7: Computational chemistry plays a crucial role in understanding the properties and behavior of 1H-pyrazole-4-carbaldehyde and its derivatives.
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate the structural features of a series of 1H-pyrazole-4-carbaldehyde derivatives with their biological activities. These models help identify key structural features responsible for activity, facilitating the design of new and more potent analogs. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


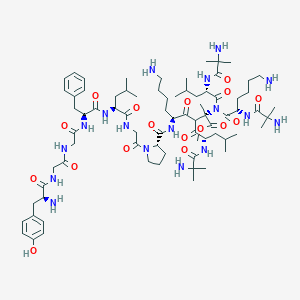
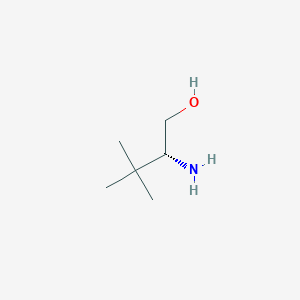

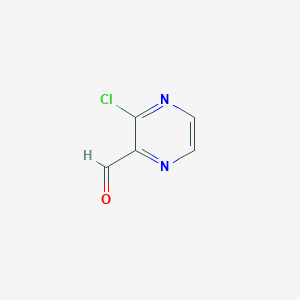
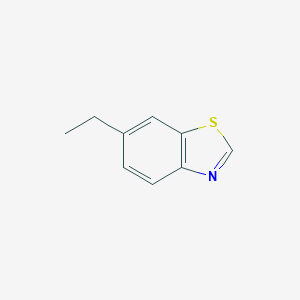
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
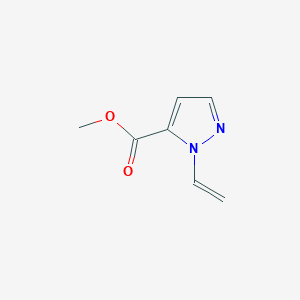
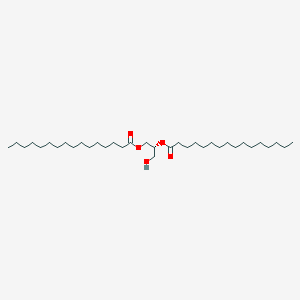
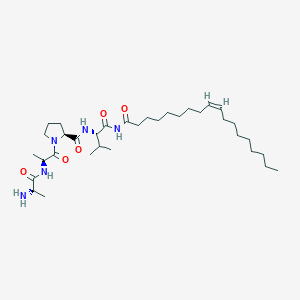

![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)


